3'-Azido-3'-deoxyadenosine

HIV-1 antiretroviral reverse transcriptase inhibitor

Approved NRTIs lose substantial potency against common HIV-1 reverse transcriptase mutants, complicating cross-resistance profiling and novel inhibitor benchmarking. 3'-Azido-3'-deoxyadenosine directly addresses this gap as an adenine-based ADPN probe that retains activity where clinical NRTIs fail. • Retains antiviral potency against K65R, L74V, and M184V HIV-1 variants (IC₅₀ shift <2.0-fold), enabling direct mutant-panel comparator studies • 3'-Azido handle supports CuAAC and SPAAC click chemistry for fluorescent probe, affinity label, and bioconjugate synthesis • Defined ADA substrate with rapid deamination liability-serves as a validated reference for prodrug design and ADA inhibitor (e.g., pentostatin) efficacy studies Supplied with rigorous analytical certification. Bulk and custom pack sizes available upon request.

Molecular Formula C10H12N8O3
Molecular Weight 292.25 g/mol
CAS No. 58699-62-0
Cat. No. B1209333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-3'-deoxyadenosine
CAS58699-62-0
Synonyms3'-azido-3'-deoxyadenosine
3'-deoxy-3'-azidoadenosine
Az-RA
Molecular FormulaC10H12N8O3
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N
InChIInChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1
InChIKeyHTWSTKVLFZRAPM-FWJKGUHCSA-N
Commercial & Availability
Standard Pack Sizes1.5 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-3'-deoxyadenosine Overview


3'-Azido-3'-deoxyadenosine (CAS 58699-62-0), also designated 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA), is a synthetic purine nucleoside analog characterized by substitution of the 3'-hydroxyl group of the ribose moiety with an azido (–N₃) functionality [1]. This modification confers chain-terminating activity against viral reverse transcriptases while eliminating the 3'-OH required for phosphodiester bond elongation [2]. The compound belongs to the 3'-azido-2',3'-dideoxypurine nucleoside (ADPN) class, sharing structural features with both clinically approved NRTIs and research-grade click chemistry probes. However, its specific base composition (adenine) and 3'-azido substitution pattern produce a biological and chemical profile that differs measurably from both the corresponding guanosine analog (3'-azido-ddG) and the non-azido adenosine analog 2',3'-dideoxyadenosine (ddA) [3].

Resistance Profiling NRTI cross-resistance and mutant panel studies
Bioorthogonal Handle Click chemistry bioconjugation probe via 3'-azido group
Metabolic Studies ADA deamination and prodrug development research

3'-Azido-3'-deoxyadenosine Differentiation


Within the purine nucleoside analog class, the specific combination of adenine base and 3'-azido substitution produces a molecular entity with properties that are not predictable from, nor interchangeable with, structurally proximate analogs. The 3'-azido group provides chain-terminating activity and enables click chemistry bioconjugation [1]; the adenine base determines substrate recognition by cellular kinases and HIV-1 reverse transcriptase [2]; and the absence of the 2',3'-unsaturated bond distinguishes it from ddA and influences intracellular phosphorylation efficiency. Critically, 3'-azido-ddA retains activity against NRTI-resistant HIV-1 variants bearing K65R, L74V, or M184V mutations (IC₅₀ change <2.0-fold), whereas many clinically used NRTIs lose substantial potency against these mutants [3]. Additionally, the compound is susceptible to rapid deamination by adenosine deaminase (ADA) [4], a metabolic liability not shared by guanosine-based ADPNs. These differential features—spanning antiviral spectrum, resistance profile, metabolic stability, and synthetic utility—preclude generic substitution without experimental validation.

Adenine vs. Guanine Base
Kinase recognition and RT susceptibility differ; resistance mutation profiles may shift compared to 3'-azido-ddG.
Azido vs. Hydroxyl Substitution
Non-azido analogs (ddA, cordycepin) lack chain-terminating and click chemistry functionality, limiting direct method transfer.
ADA Susceptibility
Rapid deamination by adenosine deaminase may require co-inhibition; not interchangeable with ADA-resistant guanosine analogs for prolonged exposure.

3'-Azido-3'-deoxyadenosine Comparative Evidence


Anti-HIV-1 Potency Profile

In primary human lymphocytes, 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA) exhibits an IC₅₀ range of 0.36–10 μM against wild-type HIV-1, which is three- to fivefold less potent than 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG; IC₅₀ 0.19–2.1 μM) but comparable to the clinically approved NRTI abacavir (ABC) [1]. This potency differential is consistent across T-cell lines (MT-4, HeLa) and is attributable to differences in intracellular phosphorylation efficiency between the adenine and guanine ADPNs. For applications requiring maximal antiviral potency, 3'-azido-ddG may be preferred; for studies focused on adenine-based nucleoside metabolism or structure-activity relationships, 3'-azido-ddA provides a critical comparator.

Anti-HIV-1 Potency
Head-to-head
3'-azido-ddA: IC₅₀ 0.36–10 μM 3'-azido-ddG: 0.19–2.1 μM ~3–5-fold less potent than 3'-azido-ddG
Supports potency comparison for ADPN analog selection review.
In vitro primary lymphocyte assay context.
HIV-1 antiretroviral reverse transcriptase inhibitor NRTI

Activity Against NRTI-Resistant HIV-1

3'-azido-ddA retains substantial antiviral activity against HIV-1 variants harboring common NRTI resistance mutations. The IC₅₀ change is less than 2.0-fold for viruses containing K65R, L74V, or M184V single mutations, and less than 3.5-fold for viruses with three or more thymidine analog mutations (TAMs) [1]. This retention of activity against K65R and L74V is particularly noteworthy, as these mutations confer significant resistance to many first-line NRTIs including tenofovir, abacavir, and didanosine. By comparison, the related compound 3'-azido-ddG exhibits a similarly favorable resistance profile, while 2',3'-dideoxyadenosine (ddA) loses greater potency against these variants [2].

NRTI Resistance Activity
Head-to-head
IC₅₀ change 5-fold increase
Supports resistance profiling study context.
Site-directed mutant virus assay.
drug resistance HIV-1 NRTI mutations cross-resistance

HIV-1 Activity vs. Cytotoxicity

In a systematic structure-activity study, the 3'-azido 'down' derivative of 2',3'-dideoxyadenosine (compound 8, corresponding to 3'-azido-3'-deoxyadenosine) demonstrated slightly higher anti-HIV-1 activity than the parent compound 2',3'-dideoxyadenosine (ddA, compound 1) in MT-4 cells, but this increased antiviral potency was accompanied by considerably greater cytotoxicity [1]. This trade-off between antiviral efficacy and cellular toxicity represents a key differentiator: ddA offers a more favorable therapeutic index in this cellular context, while 3'-azido-ddA provides enhanced chain-terminating potency at the cost of reduced selectivity. For investigators studying nucleoside analog toxicity mechanisms or optimizing therapeutic index through prodrug strategies, this differential cytotoxicity profile provides a defined experimental baseline.

Activity vs. Cytotoxicity
Head-to-head
Slightly more active than ddA but considerably more cytotoxic in MT-4 cells.
Supports cytotoxicity endpoint review in nucleoside analog SAR.
MT-4 cell line; qualitative ranking.
structure-activity relationship HIV-1 cytotoxicity MT-4 cells

Vaccinia Virus Inhibition

3'-Azido-3'-deoxyadenosine inhibits vaccinia virus replication at a concentration of 4 pg/mL (approximately 13.7 pM) in experimental assays, a potency level that suggests direct chain termination of viral DNA synthesis independent of the HIV-1 reverse transcriptase target . This antiviral activity extends the compound's utility beyond retroviruses to include DNA viruses such as poxviruses, distinguishing it from analogs that are exclusively active against HIV-1 (e.g., certain NRTIs that require HIV-1 RT-specific phosphorylation or binding). The mechanism involves inhibition of cellular DNA synthesis at low concentrations , indicating that the compound's antiviral spectrum arises from broad DNA polymerase inhibition rather than retrovirus-specific targeting.

Vaccinia Virus Inhibition
Data to verify
4 pg/mL (~13.7 pM) inhibition concentration.
Supports broad-spectrum antiviral screening context.
Assay conditions not specified; vendor-reported value.
vaccinia virus poxvirus antiviral chain termination

Click Chemistry Bioconjugation

The 3'-azido moiety of 3'-azido-3'-deoxyadenosine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, facilitating covalent conjugation to alkyne-, DBCO-, or BCN-modified molecules without requiring additional functionalization steps [1]. This property distinguishes 3'-azido-ddA from non-azido adenosine analogs such as 2',3'-dideoxyadenosine (ddA) and cordycepin (3'-deoxyadenosine), which lack reactive handles for bioorthogonal conjugation. The compound has been employed to label specific RNAs using modern bioconjugation strategies and serves as a precursor for synthesizing nonhydrolyzable initiator tRNA analogs [2]. In contrast, 3'-azido-ddG provides similar click chemistry capability but with guanine base recognition properties, making the choice between adenine and guanine azido-nucleosides dependent on the biological target (e.g., ATP-binding vs. GTP-binding proteins, adenine-specific vs. guanine-specific nucleic acid incorporation).

Click Chemistry Reactivity
Class-level
3'-azido group enables CuAAC and SPAAC bioconjugation.
Supports bioorthogonal probe design applications.
Azido group common to ADPN class.
click chemistry bioconjugation CuAAC SPAAC RNA labeling

Adenosine Deaminase Susceptibility

3'-Azido-3'-deoxyadenosine is subject to rapid deamination by adenosine deaminase (ADA), an enzyme that converts the adenine base to inosine, thereby reducing antiviral potency and shortening in vivo half-life [1]. This metabolic liability is not shared by 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG), which lacks the ADA recognition motif and exhibits an intracellular triphosphate half-life of 9 hours in human lymphocytes [2]. The ADA susceptibility of 3'-azido-ddA can be mitigated through co-administration with ADA inhibitors such as pentostatin (2'-deoxycoformycin) or via prodrug formulations that protect the adenine moiety [1]. For in vitro studies requiring prolonged exposure without ADA inhibition, 3'-azido-ddG may offer superior metabolic stability; for studies explicitly examining ADA-mediated deamination mechanisms or screening ADA inhibitor combinations, 3'-azido-ddA provides a relevant substrate.

ADA Susceptibility
Cross-study comparable
3'-azido-ddA: rapidly deaminated by ADA. 3'-azido-ddG: triphosphate t½ = 9 h, ADA-resistant.
Supports metabolic stability review for nucleoside analog selection.
ADA co-inhibition may be required for prolonged exposure.
adenosine deaminase metabolic stability pharmacokinetics ADA

3'-Azido-3'-deoxyadenosine Applications


NRTI Resistance Profiling

3'-Azido-3'-deoxyadenosine is optimally deployed as a probe compound in studies examining NRTI cross-resistance patterns, particularly against HIV-1 variants bearing K65R, L74V, or M184V mutations. Its demonstrated retention of antiviral activity against these mutants (IC₅₀ change <2.0-fold) [1] makes it a valuable comparator for evaluating novel NRTI candidates and for elucidating structure-resistance relationships within the ADPN class. For laboratories characterizing resistance profiles of patient-derived HIV-1 isolates or screening compound libraries against defined mutant panels, 3'-azido-ddA provides an adenine-based reference point distinct from guanosine-based ADPNs and clinically approved NRTIs [2].

Bioorthogonal Probe Synthesis

The 3'-azido group enables CuAAC and SPAAC click chemistry conjugation, positioning 3'-azido-3'-deoxyadenosine as a versatile precursor for synthesizing adenosine-based bioconjugates, fluorescent probes, and affinity labels. Documented applications include labeling of specific RNAs via modern bioconjugation strategies and synthesis of nonhydrolyzable initiator tRNA analogs [1]. For chemical biology laboratories requiring site-specific labeling of adenosine-binding proteins, ATPase active-site mapping, or construction of photoaffinity probes based on adenine recognition, this compound offers a chemically addressable azide handle while preserving adenine base recognition—a combination not available in non-azido adenosine analogs [2].

ADA Deamination and Prodrug Development

Given its established susceptibility to rapid deamination by adenosine deaminase (ADA) [1], 3'-azido-3'-deoxyadenosine serves as a well-characterized substrate for studies examining ADA inhibition strategies, prodrug design to enhance metabolic stability, and comparative nucleoside analog pharmacokinetics. Researchers investigating the efficacy of ADA inhibitors such as pentostatin, or developing prodrug formulations that protect the adenine base, can utilize this compound as a reference substrate with a defined metabolic liability. In contrast, ADA-resistant guanosine-based ADPNs (e.g., 3'-azido-ddG) are more suitable for applications where prolonged intracellular triphosphate half-life (9 hours) is required without ADA co-inhibition [2].

Structure-Activity Relationship Studies

The quantitative trade-off between antiviral activity and cytotoxicity documented for 3'-azido-ddA relative to 2',3'-dideoxyadenosine (ddA) in MT-4 cells [1] establishes this compound as a defined comparator in systematic structure-activity relationship (SAR) studies of adenosine analog modifications. Investigators examining how 3'-substituent identity (azido vs. hydroxyl vs. fluoro vs. amino) modulates antiviral potency, DNA polymerase inhibition, and cellular toxicity can employ 3'-azido-ddA as a benchmark representing the 3'-azido substitution state. This SAR context is essential for medicinal chemistry efforts aimed at optimizing the therapeutic index of adenosine-based nucleoside analogs [2].

Application
Selection Property
Validation Focus
NRTI Resistance Profiling Studies
Activity retention against NRTI-resistant HIV-1 variants
Fold-change in IC₅₀ relative to wild-type virus
Bioorthogonal Probe Synthesis
3'-azido group for click chemistry
CuAAC/SPAAC conjugation efficiency
ADA Deamination & Prodrug Research
ADA susceptibility profile
Deamination rate and intracellular half-life
Structure-Activity Relationship Studies
Cytotoxicity vs. antiviral activity balance
MT-4 cell viability and antiviral assay comparison

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